A Comprehensive Technical Guide to 3-Aminobutanenitrile Hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery
A Comprehensive Technical Guide to 3-Aminobutanenitrile Hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery
This guide provides an in-depth exploration of 3-Aminobutanenitrile hydrochloride, a chiral molecule of significant interest in the pharmaceutical and fine chemical industries. We will delve into its chemical identity, stereoisomers, physicochemical properties, synthesis methodologies, and critical applications, particularly focusing on its role as a key building block in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile compound.
Chemical Identity and Physicochemical Properties
3-Aminobutanenitrile hydrochloride is the salt of an aminonitrile, possessing both an amine and a nitrile functional group. Its structure is characterized by a four-carbon chain. The presence of a chiral center at the third carbon gives rise to two enantiomers: (S)-3-Aminobutanenitrile hydrochloride and (R)-3-Aminobutanenitrile hydrochloride. The racemic mixture is also commercially available.
The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, particularly its solubility in aqueous media, which is a crucial attribute for many synthetic applications.[1][2] The free base form, 3-aminobutanenitrile, is less stable at room temperature.[1]
Table 1: Key Identifiers for 3-Aminobutanenitrile Hydrochloride Isomers
| Identifier | (S)-Enantiomer | (R)-Enantiomer | Racemic Mixture |
| CAS Number | 1073666-54-2[3][4][5] | 1073666-55-3[6][7] | 50840-31-8[8][9] |
| Molecular Formula | C₄H₉ClN₂[3][4] | C₄H₉ClN₂[6] | C₄H₉ClN₂[8] |
| Molecular Weight | 120.58 g/mol [3][4] | 120.58 g/mol [6] | 120.58 g/mol [8] |
| IUPAC Name | (3S)-3-aminobutanenitrile;hydrochloride[10][11] | (3R)-3-aminobutanenitrile;hydrochloride | 3-aminobutanenitrile;hydrochloride[8] |
| Synonyms | (S)-3-Aminobutanenitrile HCl[11] | (R)-3-AMINOBUTANENITRILE HCL[6] | 3-Aminobutanenitrile HCl[8] |
Table 2: Physicochemical Properties of 3-Aminobutanenitrile Hydrochloride
| Property | Value | Source |
| Appearance | White or off-white crystalline powder | [12][13] |
| Solubility | Readily soluble in water, slightly soluble in ethanol and methanol, almost insoluble in ether and benzene. | [12] |
| Storage | Should be sealed and stored in a dry, cool environment, preferably under an inert atmosphere to prevent moisture and oxygen degradation. For the (R)-enantiomer, storage at 4°C is recommended. | |
| Topological Polar Surface Area | 49.81 Ų | [2][6] |
| Hydrogen Bond Donor Count | 2 | [14] |
| Hydrogen Bond Acceptor Count | 2 | [14] |
| Rotatable Bond Count | 1 | [14] |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure 3-aminobutanenitrile hydrochloride is a critical step for its application in chiral drug synthesis. The primary strategies involve the synthesis of the racemic mixture followed by chiral resolution, or asymmetric synthesis to directly obtain the desired enantiomer.
A common laboratory-scale synthesis involves the chiral resolution of racemic 3-aminobutanenitrile.[2] This can be achieved using enantioselective catalysts or through enzymatic methods.[2]
Caption: General workflow for the synthesis of enantiomerically pure 3-Aminobutanenitrile hydrochloride.
Experimental Protocol: Enzymatic Resolution of Racemic 3-Aminobutanenitrile
This protocol outlines a general procedure for the enzymatic resolution of racemic 3-aminobutanenitrile, a key step in obtaining the enantiomerically pure compound.[2]
Materials:
-
Racemic 3-aminobutanenitrile
-
Appropriate buffer solution (e.g., phosphate buffer)
-
Enzyme (e.g., a lipase or transaminase)
-
Acylating agent (if using a lipase)
-
Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
High-Performance Liquid Chromatography (HPLC) with a chiral column
Procedure:
-
Enzymatic Reaction: Dissolve the racemic 3-aminobutanenitrile in the appropriate buffer solution. Add the selected enzyme and, if necessary, the acylating agent. Maintain the reaction at the optimal pH and temperature for the chosen enzyme.
-
Monitoring: Monitor the progress of the reaction using HPLC with a chiral column to determine the enantiomeric excess.
-
Separation: Once the desired conversion is reached, stop the reaction. Separate the unreacted (S)-enantiomer (or the acylated R-enantiomer) from the reaction mixture. This can typically be achieved through extraction with an organic solvent.
-
Purification: Purify the desired enantiomer using techniques such as column chromatography or recrystallization.
-
Salt Formation: Dissolve the purified enantiomer in a suitable solvent and bubble hydrogen chloride gas through the solution or add a solution of HCl in a solvent like isopropanol to precipitate the hydrochloride salt.
-
Isolation and Drying: Collect the precipitated salt by filtration, wash with a suitable solvent, and dry under vacuum to obtain the final product.
Applications in Drug Development
The chiral nature of 3-aminobutanenitrile hydrochloride makes it a valuable building block in asymmetric synthesis, particularly for pharmaceuticals where stereochemistry is critical for biological activity.
Antiviral Agents: HIV Protease Inhibitors
(S)-3-Aminobutanenitrile hydrochloride is a key intermediate in the synthesis of non-peptide HIV protease inhibitors.[2][4][10] These inhibitors are a crucial component of antiretroviral therapy (ART) for the treatment of HIV/AIDS. They function by binding to the active site of the HIV protease enzyme, preventing it from cleaving viral polyproteins into functional proteins, thereby halting viral replication.[10] The specific stereochemistry of the (S)-enantiomer is essential for its effective binding to the enzyme's active site.[2]
Caption: Role of (S)-3-Aminobutanenitrile hydrochloride in the synthesis of HIV protease inhibitors.
Diabetes Mellitus Treatment: GLP-1 Receptor Agonists
(S)-3-Aminobutanenitrile hydrochloride also serves as a core raw material in the preparation of Glucagon-Like Peptide-1 (GLP-1) receptor agonists.[12] These drugs are used in the treatment of type 2 diabetes. GLP-1 receptor agonists mimic the action of the endogenous hormone GLP-1, which stimulates insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety. The precise chiral structure of the (S)-enantiomer is critical for the efficacy and safety of these therapeutic agents.[12]
Other Pharmaceutical and Agrochemical Applications
Beyond these primary applications, 3-aminobutanenitrile hydrochloride is a versatile intermediate for the synthesis of various other chiral drugs, including cardiovascular and antiviral medications.[12] Its unique structure allows for the creation of specific stereoisomers of target molecules, which can lead to improved biological activity and selectivity.[12] It also finds use in the synthesis of chiral pesticides, contributing to the development of more effective and environmentally friendly agricultural products.[12]
Safety and Handling
3-Aminobutanenitrile hydrochloride is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.
Table 3: GHS Hazard Information
| Hazard Statement | Description | Source |
| H302 | Harmful if swallowed | [11] |
| H315 | Causes skin irritation | [11] |
| H319 | Causes serious eye irritation | [11] |
| H335 | May cause respiratory irritation | [11] |
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15]
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use only in a well-ventilated area.[15][16]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[16]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, move the person into fresh air. If swallowed, rinse the mouth with water. In all cases of exposure, seek medical attention.[15][17]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[16]
Conclusion
3-Aminobutanenitrile hydrochloride, particularly its (S)-enantiomer, is a high-value chiral building block with significant applications in the pharmaceutical industry. Its unique structural features and reactivity make it an essential intermediate for the synthesis of life-saving drugs, including HIV protease inhibitors and GLP-1 receptor agonists. A thorough understanding of its properties, synthesis, and safe handling is crucial for researchers and developers working to create the next generation of therapeutics.
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